Active Site Cavity Dimensions Confirm Unique Substrate Accommodation for Branched Terpenoid CoA Esters
The active site of Pseudomonas aeruginosa AtuE is a broader cavity compared to other crotonase superfamily hydratases, a structural feature that specifically accommodates the branched isoprenoid unit of isohexenyl-glutaconyl-CoA [1]. This differentiation is supported by the crystal structure of AtuE at a 2.13-Å resolution, which reveals a fold and active-site architecture distinct from hydratases acting on straight-chain acyl-CoA substrates like octanoyl-CoA [2].
| Evidence Dimension | Active Site Cavity Architecture |
|---|---|
| Target Compound Data | Broad cavity for branched isoprenoid unit [1] |
| Comparator Or Baseline | Other crotonase superfamily hydratases acting on straight-chain acyl-CoAs [1] |
| Quantified Difference | Significantly broader cavity (qualitative structural comparison based on X-ray crystallography) [1] |
| Conditions | X-ray diffraction, 2.13 Å resolution structure of P. aeruginosa AtuE |
Why This Matters
This unique active site architecture dictates that only branched substrates like isohexenyl-glutaconyl-CoA are suitable for characterizing terpenoid-specific hydratases, making it an essential tool for structural biology and biocatalyst engineering.
- [1] Poudel N, Pfannstiel J, Simon O, Walter N, Papageorgiou AC, Jendrossek D. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family. Appl Environ Microbiol. 2015;81(19):6558-6566. DOI: 10.1128/AEM.01686-15. View Source
- [2] RCSB PDB: 4ZU2 - Pseudomonas aeruginosa AtuE. Deposited: 2015-05-15. DOI: 10.2210/pdb4ZU2/pdb. View Source
